molecular formula C4H7NO5 B554449 (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 57533-91-2

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

Cat. No.: B554449
CAS No.: 57533-91-2
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-NCGGTJAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a ureido group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Formation of the ureido group: The protected amino acid is then reacted with an isocyanate, such as phenyl isocyanate, to introduce the ureido group.

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ureido group to an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the ureido group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.

    (S)-2-(((Fluoren-9-ylmethoxy)carbonyl)amino)-6-ureidohexanoic acid: Contains a fluoren-9-ylmethoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAQVXISDUMUJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855754
Record name N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57533-91-2
Record name N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 3
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 4
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 5
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 6
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

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